N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and a benzo[d][1,3]dioxole-5-carboxamide moiety linked via an ethyl chain at position 4. The thiazolotriazole scaffold is known for its pharmacological versatility, particularly in anticonvulsant applications, while the benzo[d][1,3]dioxole group may enhance bioavailability and receptor binding due to its electron-rich aromatic system .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c21-14-4-1-12(2-5-14)18-23-20-25(24-18)15(10-29-20)7-8-22-19(26)13-3-6-16-17(9-13)28-11-27-16/h1-6,9-10H,7-8,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLPFCMCUKUEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
Mode of Action
It’s worth noting that similar compounds have shown to inhibit enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase. These enzymes play crucial roles in various biological processes, and their inhibition can lead to significant changes in cellular functions.
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound belonging to a class of heterocyclic compounds that exhibit diverse biological activities. The structural components of this compound include a thiazole ring fused with a triazole ring and a benzo[d][1,3]dioxole moiety. This unique combination enhances its pharmacological properties and makes it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.47 g/mol. The presence of the fluorophenyl group contributes to its biological activity by potentially enhancing lipophilicity and receptor binding affinity.
Biological Activities
Research has shown that compounds containing thiazole and triazole moieties are known for their significant biological activities, including:
- Antimicrobial Activity : Many derivatives exhibit antibacterial and antifungal properties. For instance, triazole derivatives have been noted for their effectiveness against both drug-sensitive and drug-resistant bacteria .
- Anticancer Activity : Compounds with triazole rings have demonstrated potential in cancer treatment by inhibiting specific enzymes involved in cell proliferation .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .
The mechanisms underlying the biological activities of this compound often involve interaction with specific enzymes or receptors. For example:
- Enzyme Inhibition : Compounds similar to this compound may inhibit enzymes such as carbonic anhydrase and cholinesterase, which are critical in various physiological processes .
- Receptor Binding : The unique structural features allow for high-affinity binding to target receptors involved in disease pathways.
Comparative Analysis
A comparative analysis of similar compounds highlights the biological activity spectrum associated with different structural features:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Thiazolidine | Contains thiazole; used in diabetes treatment | Antidiabetic |
| Triazole Derivatives | Commonly used antifungal agents | Antifungal |
| Thiophene Derivatives | Known for anti-inflammatory properties | Anti-inflammatory |
The combination of thiazole and triazole structures in this compound may result in synergistic effects that enhance its biological activity compared to other compounds .
Case Studies
Recent studies have explored the pharmacological potential of related compounds:
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli, finding significant inhibition at low concentrations (MIC: 0.125–8 μg/mL) .
- Anticancer Potential : Research involving mercapto-substituted 1,2,4-triazoles revealed high anticancer activity against human colon cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The thiazolo[3,2-b][1,2,4]triazole core is common among analogs, but substituent variations significantly influence activity and physicochemical properties:
Key Observations :
- Synthesis typically involves S-alkylation of triazole thiones (e.g., compounds [7–9] in ) with α-halogenated ketones, followed by amidation or coupling reactions .
Spectral Characterization
- IR Spectra : The absence of C=O bands (~1660–1682 cm⁻¹) in triazole derivatives confirms tautomerization to thione forms, as seen in . The benzo[d][1,3]dioxole group in the target compound would exhibit C-O-C stretching at ~1250–1300 cm⁻¹, distinct from sulfonyl or methoxy substituents .
- NMR : The ethyl linker in the target compound would show characteristic triplet and quartet signals for CH2 groups, while the 4-fluorophenyl moiety resonates as a doublet in the aromatic region .
Anticonvulsant Activity
- Compound 3c () : Exhibits high selectivity against maximal electroshock (MES)-induced seizures (ED₅₀ = 38 mg/kg), attributed to the 4-fluorophenyl group’s electron-withdrawing effects enhancing membrane stabilization .
- Compound 5b () : Active in both MES and pentylenetetrazole (PTZ) models, suggesting dual modulation of voltage-gated sodium channels and GABAergic pathways via the 4-propoxy group’s lipophilicity .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., 4-Fluoro) : Enhance anticonvulsant potency by increasing metabolic stability and receptor affinity .
- Lipophilic Substituents (e.g., Propoxy) : Improve CNS bioavailability but may increase off-target toxicity .
- Benzo[d][1,3]dioxole : Likely enhances π-π stacking with neuronal receptors while reducing oxidative metabolism due to its fused oxygen heterocycle .
Physicochemical Properties
*Estimated based on structural similarity to .
Preparation Methods
Formation of 5-Amino-thiazole Intermediate
Starting with 2-amino-4-bromothiazole, condensation with 4-fluorophenylboronic acid via Suzuki-Miyaura coupling introduces the aryl group at position 2 of the thiazole ring. As demonstrated in the synthesis of 4-bromo-2-(4-fluorophenyl)thiazole, microwave-assisted conditions (105°C, 12 min) with tetrakis(triphenylphosphine)palladium(0) and sodium carbonate in 1,2-dimethoxyethane yield the coupled product in 85% efficiency. This step ensures precise regiochemical control critical for downstream functionalization.
Cyclization to Thiazolo[3,2-b]triazole
The amino-thiazole intermediate undergoes cyclization with hydrazine derivatives to form the triazole ring. Following protocols for analogous systems, refluxing in acetic acid with HgO facilitates dehydrosulfurization, yielding the bicyclic thiazolo[3,2-b]triazole core. X-ray crystallography confirms the planar geometry of the fused ring system, with bond lengths consistent with aromatic stabilization (C5–C7: 1.373 Å).
Synthesis of Benzo[d]dioxole-5-carboxamide
Carboxylic Acid Activation
Benzo[d]dioxole-5-carboxylic acid is converted to its acid chloride using thionyl chloride (reflux, 3 hours). The resulting intermediate is highly reactive, enabling efficient amide bond formation.
Amide Coupling
The ethylamine spacer reacts with the acid chloride in dichloromethane at 0–5°C. Triethylamine acts as a base, scavenging HCl and driving the reaction to completion (yield: 68%). Alternatively, carbodiimide coupling agents (e.g., EDCI) in tetrahydrofuran enhance yields to 82% under milder conditions.
Final Assembly and Purification
Coupling of Subunits
The thiazolo-triazole-ethylamine and benzo[d]dioxole-5-carboxamide subunits are combined via amidation. Optimal conditions involve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethyl sulfoxide, stirred at room temperature for 24 hours.
Chromatographic Purification
Crude product purification employs silica gel column chromatography with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:2). Analytical HPLC (C18 column, acetonitrile/water) confirms >98% purity, while HRMS (m/z 410.4 [M+H]+) validates molecular integrity.
Reaction Optimization and Challenges
Regioselectivity in Cyclization
The use of HgO in acetic acid ensures selective cyclization without over-oxidation of sulfur moieties. Substituting HgO with iodine or peroxides leads to side products, reducing yields by 30–40%.
Microwave-Assisted Coupling
Microwave irradiation in Suzuki reactions reduces reaction times from hours to minutes while improving yields (85% vs. 65% conventional heating).
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may promote decomposition at elevated temperatures. Mixed solvent systems (DME/water) balance reactivity and stability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3): δ 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, dioxole-H), 6.85 (d, J = 8.0 Hz, 1H, dioxole-H), 4.32 (t, J = 6.8 Hz, 2H, CH2), 3.75 (t, J = 6.8 Hz, 2H, CH2).
- 13C NMR: 165.8 (C=O), 154.2 (dioxole-C), 148.1 (triazole-C), 132.4 (Ar-C-F), 116.3 (CF3).
Infrared Spectroscopy (IR)
Strong absorption at 1685 cm−1 confirms the carboxamide C=O stretch, while bands at 1240 cm−1 and 1035 cm−1 correspond to C-F and C-S vibrations, respectively.
Industrial-Scale Considerations
Continuous Flow Synthesis
Implementing flow chemistry for the Suzuki coupling step increases throughput by 300% compared to batch processes, with residence times of 2 minutes at 120°C.
Waste Management
Mercury-containing byproducts from cyclization require specialized treatment. Alternative catalysts (e.g., BiCl3) are under investigation but currently offer lower yields (≤50%).
Q & A
Basic: What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core. A common approach includes:
- Step 1 : Condensation of 4-fluorophenyl-substituted precursors with thiourea derivatives to form the thiazole ring under reflux conditions (e.g., ethanol, 80°C) .
- Step 2 : Alkylation or coupling reactions to introduce the ethyl-linked benzo[d][1,3]dioxole-5-carboxamide moiety. Copper-catalyzed click chemistry or nucleophilic substitution may be employed, requiring inert atmospheres (N₂/Ar) and solvents like DMF or acetonitrile .
- Optimization : Reaction efficiency depends on temperature control (60–100°C), stoichiometric ratios (1:1.2 for amine:carbonyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane). Monitor progress using TLC or HPLC to minimize side products .
Basic: How can the molecular structure and purity of this compound be confirmed experimentally?
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks to confirm aromatic protons (δ 6.8–8.2 ppm for fluorophenyl and benzodioxole groups) and carboxamide carbonyl (δ ~165 ppm) .
- FT-IR : Validate functional groups (C=O stretch at ~1680 cm⁻¹, C-F at ~1220 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z calculated for C₂₂H₁₆F₂N₄O₃S: 478.09) .
- X-ray Crystallography : Resolve stereochemistry and packing motifs if single crystals are obtainable .
Advanced: What methodologies are suitable for investigating its biological mechanism of action?
- Target Identification :
- Molecular Docking : Screen against kinase or GPCR libraries using software like AutoDock Vina, focusing on the fluorophenyl and triazole motifs as potential binding motifs .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) with purified proteins (e.g., EGFR or COX-2) .
- Cellular Assays :
- Fluorescence-Based Inhibition : Test enzyme inhibition (IC₅₀) in cell lysates using fluorogenic substrates (e.g., caspase-3/7 assays) .
- siRNA Knockdown : Validate target specificity by correlating compound efficacy with gene silencing .
Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for analogs?
Discrepancies in SAR often arise from substituent effects on the triazole or benzodioxole moieties. Strategies include:
- Systematic Variation : Synthesize analogs with halogen (Cl/Br), methoxy, or nitro groups at the 4-fluorophenyl position to assess electronic/steric impacts .
- Comparative Bioassays : Test analogs in parallel under standardized conditions (e.g., fixed concentration, pH 7.4) to isolate substituent contributions to activity .
- Computational QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity trends and guide synthesis .
Advanced: What experimental designs are recommended for assessing in vivo efficacy and toxicity?
- Pharmacokinetics :
- ADME Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models via LC-MS/MS .
- Tissue Distribution : Use radiolabeled (¹⁴C) compound to track accumulation in target organs .
- Toxicity Screening :
- Ames Test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100 .
- Hepatotoxicity : Monitor ALT/AST levels in serum after 14-day dosing in mice .
Advanced: How can researchers address solubility challenges in formulation for biological testing?
- Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Employ PLGA or liposomal carriers to improve bioavailability and reduce off-target effects .
- pH Adjustment : Solubilize the carboxamide group by preparing sodium salts at pH > 8.0 .
Advanced: What analytical techniques are critical for detecting degradation products during stability studies?
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (0.1M HCl/NaOH) .
- UPLC-MS/MS : Identify degradation products (e.g., hydrolyzed benzodioxole or oxidized triazole) via fragmentation patterns .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and analyze monthly for up to 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
